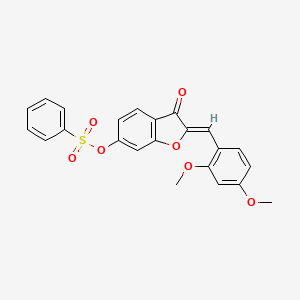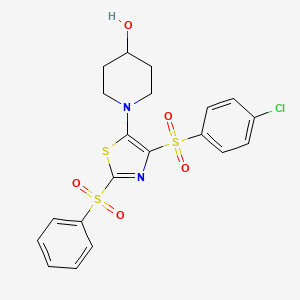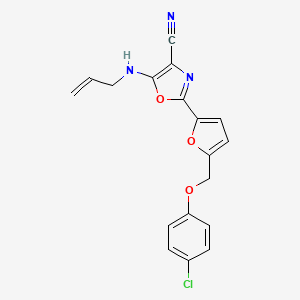
N-(4-chloro-1,3-benzothiazol-7-yl)-4-cyanobenzamide
描述
N-(4-chloro-1,3-benzothiazol-7-yl)-4-cyanobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential biological applications. It is a benzothiazole derivative that has been synthesized through a variety of methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
The exact mechanism of action of N-(4-chloro-1,3-benzothiazol-7-yl)-4-cyanobenzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may contribute to the compound's potential therapeutic effects for neurological disorders. Additionally, this compound has been shown to scavenge free radicals and inhibit the production of reactive oxygen species, which may contribute to its antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, as well as its ability to scavenge free radicals and inhibit the production of reactive oxygen species. In vivo studies have shown that the compound has anti-inflammatory and antioxidant effects, as well as potential therapeutic effects for neurological disorders.
实验室实验的优点和局限性
One advantage of using N-(4-chloro-1,3-benzothiazol-7-yl)-4-cyanobenzamide in lab experiments is its potential therapeutic applications for neurological disorders. Additionally, the compound's ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase makes it a useful tool for studying the role of these enzymes in biological systems. However, one limitation of using this compound is its potential toxicity. Careful consideration should be given to the concentration used in experiments to avoid any adverse effects on cells or organisms.
未来方向
There are several future directions for the study of N-(4-chloro-1,3-benzothiazol-7-yl)-4-cyanobenzamide. One direction is the continued investigation of its potential therapeutic applications for neurological disorders. Additionally, further studies could be conducted to elucidate the compound's mechanism of action and its effects on other enzymes and biological systems. There is also potential for the development of new fluorescent probes based on the structure of this compound for detecting metal ions in biological systems. Finally, studies could be conducted to investigate the potential toxicity of the compound and to develop strategies for minimizing any adverse effects.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential biological applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the compound's potential therapeutic applications and to develop strategies for minimizing any adverse effects.
科学研究应用
N-(4-chloro-1,3-benzothiazol-7-yl)-4-cyanobenzamide has been studied for its potential biological applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied as a potential therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound has been shown to inhibit the formation of amyloid fibrils, which are associated with these diseases. Additionally, this compound has been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
属性
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-7-yl)-4-cyanobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClN3OS/c16-11-5-6-12(14-13(11)18-8-21-14)19-15(20)10-3-1-9(7-17)2-4-10/h1-6,8H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDWSNDWVXXOOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)NC2=C3C(=C(C=C2)Cl)N=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![ethyl (2-{[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B3412237.png)

![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-hydroxy-2H-chromen-2-one](/img/structure/B3412255.png)
![(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl)methyl propionate](/img/structure/B3412264.png)
![6-fluoro-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B3412266.png)

![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B3412280.png)

![5-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-(5-((m-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile](/img/structure/B3412303.png)
![3-(1,3-benzodioxol-5-yl)-5-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B3412309.png)